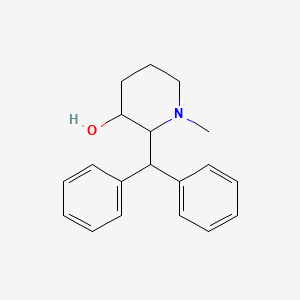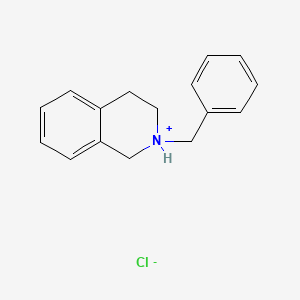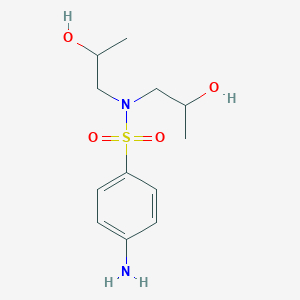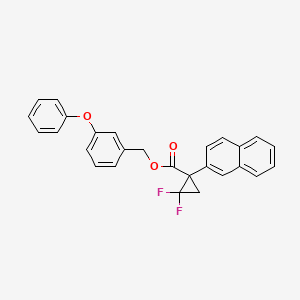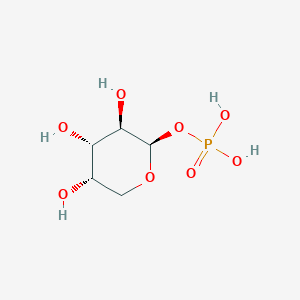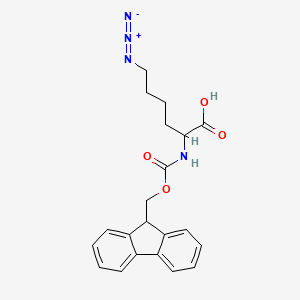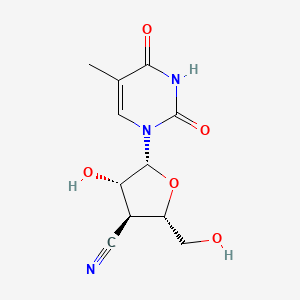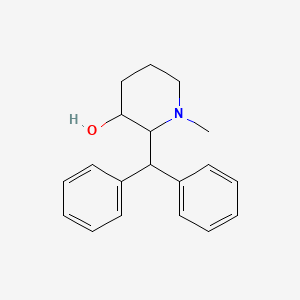
Cuprate(3-), (5-(acetylamino)-4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-5-methyl-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo-kappaN1)-2,7-naphthalenedisulfonato(5-))-, trisodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cuprate(3-), (5-(acetylamino)-4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-5-methyl-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo-kappaN1)-2,7-naphthalenedisulfonato(5-))-, trisodium is a complex organic compound that contains copper in a cuprate form. This compound is characterized by its intricate structure, which includes multiple functional groups such as acetylamino, hydroxy, sulfooxy, and azo groups. The presence of these groups makes the compound highly reactive and suitable for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cuprate(3-), (5-(acetylamino)-4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-5-methyl-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo-kappaN1)-2,7-naphthalenedisulfonato(5-))-, trisodium typically involves multiple steps:
Formation of the azo compound: The synthesis begins with the formation of the azo compound through a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt, which is then coupled with another aromatic compound.
Introduction of functional groups: The acetylamino, hydroxy, and sulfooxy groups are introduced through various organic reactions such as acetylation, hydroxylation, and sulfonation.
Complexation with copper: The final step involves the complexation of the organic ligand with copper ions to form the cuprate complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
Cuprate(3-), (5-(acetylamino)-4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-5-methyl-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo-kappaN1)-2,7-naphthalenedisulfonato(5-))-, trisodium can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The azo group can be reduced to form amines.
Substitution: The sulfooxy and acetylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Nucleophiles: Hydroxide ions, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups may yield ketones, while reduction of the azo group may produce primary amines.
Applications De Recherche Scientifique
Cuprate(3-), (5-(acetylamino)-4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-5-methyl-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo-kappaN1)-2,7-naphthalenedisulfonato(5-))-, trisodium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism by which Cuprate(3-), (5-(acetylamino)-4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-5-methyl-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo-kappaN1)-2,7-naphthalenedisulfonato(5-))-, trisodium exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Cuprate(3-), (5-(acetylamino)-4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-5-methyl-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo-kappaN1)-2,7-naphthalenedisulfonato(5-))-, trisodium can be compared with other similar compounds such as:
Copper(II) sulfate: A simpler copper compound used in various industrial applications.
Azo dyes: Compounds containing azo groups used as dyes and pigments.
Sulfonated aromatic compounds: Compounds with sulfooxy groups used in detergents and surfactants.
The uniqueness of this compound lies in its complex structure and the combination of functional groups, which confer specific reactivity and applications.
Propriétés
Numéro CAS |
84082-95-1 |
|---|---|
Formule moléculaire |
C21H16CuN3Na3O15S4 |
Poids moléculaire |
811.1 g/mol |
Nom IUPAC |
copper;trisodium;5-acetamido-3-[[5-methyl-2-oxido-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-4-oxidonaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C21H21N3O15S4.Cu.3Na/c1-10-5-14(16(26)9-17(10)40(28,29)4-3-39-43(36,37)38)23-24-20-18(42(33,34)35)7-12-6-13(41(30,31)32)8-15(22-11(2)25)19(12)21(20)27;;;;/h5-9,26-27H,3-4H2,1-2H3,(H,22,25)(H,30,31,32)(H,33,34,35)(H,36,37,38);;;;/q;+2;3*+1/p-5 |
Clé InChI |
WFRBXWWXXOTYFH-UHFFFAOYSA-I |
SMILES canonique |
CC1=CC(=C(C=C1S(=O)(=O)CCOS(=O)(=O)[O-])[O-])N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C)[O-].[Na+].[Na+].[Na+].[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[3-[3-[4-Amino-5-(3,4-dichlorophenyl)-2-oxopyrimidin-1-yl]propoxy]phenyl]carbamoyl]benzenesulfonyl fluoride](/img/structure/B12805656.png)

![3-[Iodo(diphenyl)stannyl]propanenitrile](/img/structure/B12805667.png)
